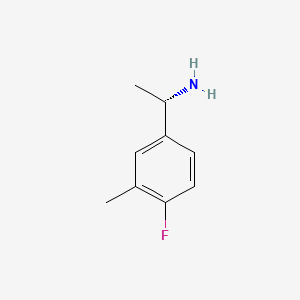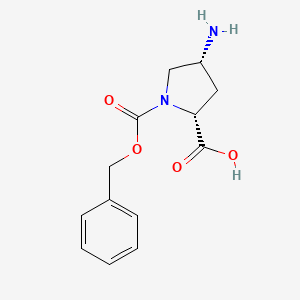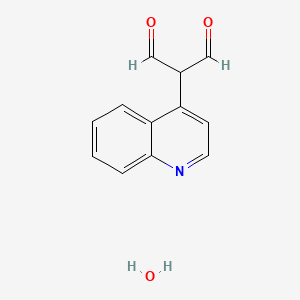
2-Lepidylmalondialdehydesesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Quinolyl)malondialdehyde sesquihydrate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Quinolyl)malondialdehyde sesquihydrate is represented by the formula C12H11NO3 . The InChI key for this compound is MSOVDGWTDZNQGX-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Sustainable Synthesis of Quinolines
The first application of 2-(4-Quinolyl)malondialdehyde sesquihydrate, or related compounds, is found in the synthesis of quinolines and pyrimidines. Matthias Mastalir et al. (2016) demonstrated an environmentally benign, sustainable, and practical synthesis of substituted quinolines using a manganese PNP pincer complex. This method is efficient, resulting in high yields and demonstrates significant atom efficiency through a sequence of dehydrogenation and condensation steps (Mastalir et al., 2016).
Chemical and Biological Evaluations
Further, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to 2-(4-Quinolyl)malondialdehyde sesquihydrate, has been reviewed by W. Hamama et al. (2018). This review covers the synthesis of quinoline ring systems and their synthetic applications, illustrating the biological evaluation of these compounds (Hamama et al., 2018).
Applications in Capillary Electrophoresis
Another notable application is the use of 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde, a compound related to 2-(4-Quinolyl)malondialdehyde sesquihydrate, as a precolumn derivatization agent for amino sugars. J. Liu et al. (1991) reported its use in highly sensitive and selective detection methods for monosaccharides and acid-hydrolyzed polysaccharides through capillary electrophoresis with laser-induced fluorescence detection (Liu et al., 1991).
Synthesis of Quinoline Derivatives
Moreover, Shivani Naidoo and V. Jeena (2017) discussed the synthesis of 2,4-disubstituted quinoline derivatives via A3-Coupling, an innovative methodology that showcases the quinoline moiety's importance for its antimicrobial, anti-inflammatory, and anticonvulsant properties (Naidoo & Jeena, 2017).
DNA Interaction Studies
Additionally, the interaction of quinoline derivatives with DNA has been explored. Saswati et al. (2015) studied Cu(I/II) complexes of thiosemicarbazone derived from quinoline-2-carbaldehyde, focusing on their DNA-binding and -cleavage activity. This work emphasizes the potential biomedical applications of quinoline derivatives in targeting and modulating DNA structure and function (Saswati et al., 2015).
Safety and Hazards
The safety data sheet for 2-(4-Quinolyl)malondialdehyde sesquihydrate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Quinolyl)malondialdehyde sesquihydrate involves the condensation of 4-quinolinecarboxaldehyde with malondialdehyde followed by hydration to form the sesquihydrate.", "Starting Materials": [ "4-quinolinecarboxaldehyde", "malondialdehyde", "water" ], "Reaction": [ "Step 1: Mix 4-quinolinecarboxaldehyde and malondialdehyde in a 1:1 molar ratio in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture under reflux for several hours to allow for the condensation reaction to occur.", "Step 3: Cool the reaction mixture and add water to initiate hydration of the product.", "Step 4: Continue stirring the mixture until the sesquihydrate precipitates out of solution.", "Step 5: Filter the product and wash with water to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 2-(4-Quinolyl)malondialdehyde sesquihydrate." ] } | |
Número CAS |
386715-38-4 |
Fórmula molecular |
C24H24N2O7 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-quinolin-4-ylpropanedial;trihydrate |
InChI |
InChI=1S/2C12H9NO2.3H2O/c2*14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;;;/h2*1-9H;3*1H2 |
Clave InChI |
HGDDGVKYQNOJAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O.O.O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



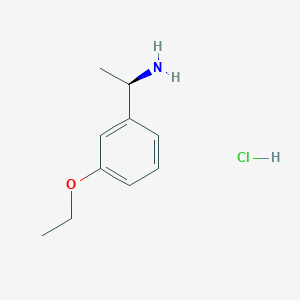
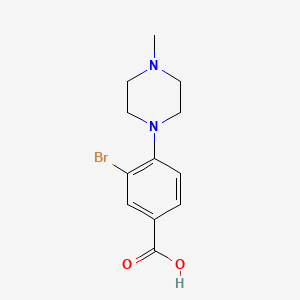
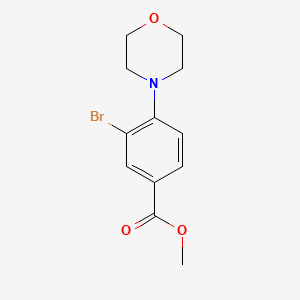
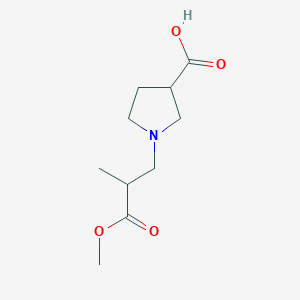
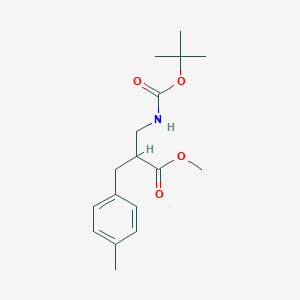
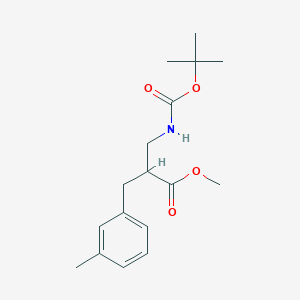

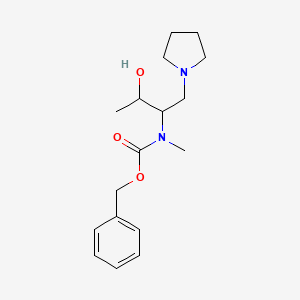
![Methyl 6-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500042.png)
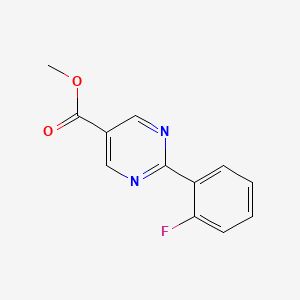
![[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500045.png)

